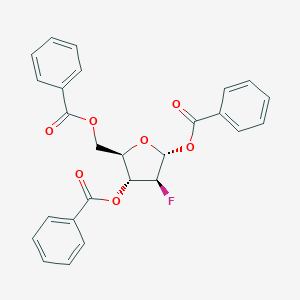

2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE

Descripción general

Descripción

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose is a synthetic compound with the molecular formula C26H21FO7 and a molecular weight of 464.45 g/mol . This compound is a derivative of arabinofuranose, a type of sugar, and is characterized by the presence of fluorine and benzoyl groups. It is primarily used as an intermediate in organic synthesis and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose typically involves the following steps:

Starting Material: The synthesis begins with arabinofuranose, which is selectively protected with benzoyl groups at the 1, 3, and 5 positions.

Purification: The final product is purified through recrystallization or chromatography to achieve high purity (>98%).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the fluorination and protection reactions.

Análisis De Reacciones Químicas

Substitution Reactions

DFBAA undergoes nucleophilic substitutions at the anomeric (C1) and fluorinated (C2) positions under controlled conditions:

Anomeric Substitution

The 1-O-benzoyl group participates in glycosylation reactions to form nucleosides:

C2 Fluorine Substitution

The C2 fluorine exhibits limited reactivity due to its strong C–F bond but can participate in rare deoxyfluorination pathways:

-

DAST-mediated fluorination : Reaction with diethylaminosulfur trifluoride (DAST) in toluene at 90°C yields DFBAA with 96% efficiency .

-

Bis(2-methoxyethyl)aminosulfur trifluoride : A safer alternative to DAST, providing comparable yields (83–98%) under similar conditions .

Hydrolysis and Deprotection

The benzoyl groups at C1, C3, and C5 are selectively cleaved under basic or acidic conditions:

Glycosylation and Oligomer Formation

DFBAA serves as a glycosyl donor in oligosaccharide synthesis:

-

α(1→5) Glycosidic bonds : Coupling with 1-O-octyl arabinofuranoside using TMSOTf as a promoter yields disaccharides with 2-fluoro modifications .

-

Enzymatic extension : Mycobacterial arabinosyltransferases utilize DFBAA-derived acceptors for arabinan biosynthesis .

Stability and Side Reactions

DFBAA demonstrates stability under anhydrous conditions but is prone to:

Aplicaciones Científicas De Investigación

Organic Synthesis

DFBA serves as a crucial intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

- Hydrolysis : Benzoyl protecting groups can be removed through hydrolysis using acidic or basic conditions .

Pharmaceutical Research

DFBA is particularly notable for its role in developing antiviral and anticancer agents. It is used as a building block for synthesizing bioactive nucleosides that exhibit significant antiviral properties against viruses such as HIV and Hepatitis B Virus (HBV).

Antiviral Activity

Research indicates that derivatives of DFBA can inhibit viral replication by mimicking natural nucleosides. The fluorine atom enhances the stability and binding affinity of these compounds to viral polymerases, crucial for blocking viral RNA synthesis .

Case Study Example

A study focused on synthesizing 2'-fluoro-2'-deoxy-beta-D-arabinofuranosyl nucleosides from DFBA demonstrated its effectiveness against HIV. The synthesized compounds showed an IC50 value of 10 nM, indicating potent inhibition of reverse transcriptase .

Material Science

In addition to its pharmaceutical applications, DFBA is also utilized in material science. It has been explored for its potential use in organic light-emitting diodes (OLEDs) due to its favorable electronic properties .

Mecanismo De Acción

The mechanism of action of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose is primarily related to its role as an intermediate in chemical reactions. The fluorine atom and benzoyl groups influence the reactivity and selectivity of the compound in various synthetic pathways . The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

2-Deoxy-2-fluoro-D-arabinofuranose: Similar structure but lacks the benzoyl protecting groups.

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose: Similar structure but differs in the sugar configuration.

Uniqueness

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose is unique due to the combination of fluorine and benzoyl groups, which provide specific reactivity and stability characteristics. This makes it particularly useful as an intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Actividad Biológica

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose (DFBA) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound serves as an important intermediate in the synthesis of various bioactive nucleosides and has been investigated for its antiviral properties, specifically against HIV and other viral infections.

Structure and Composition

- Molecular Formula : C26H21FO7

- Molecular Weight : 464.45 g/mol

- CAS Number : 97614-43-2

- Appearance : White to almost white crystalline powder

- Melting Point : 83°C to 87°C

Synthesis

The synthesis of DFBA typically involves multi-step processes that include fluorination and protection of hydroxyl groups. A notable method includes the use of potassium fluoride for fluorination, followed by selective oxidation and benzoylation steps to yield the final product .

Antiviral Properties

DFBA is primarily recognized for its role in the synthesis of antiviral nucleosides such as 2'-fluoro-2'-deoxy-beta-D-arabinofuranosyl nucleosides. These derivatives have shown significant activity against various viruses, including:

- HIV

- Hepatitis B Virus (HBV)

- Cytomegalovirus (CMV)

Studies indicate that compounds derived from DFBA exhibit enhanced affinity for RNA compared to DNA, which is crucial for their mechanism of action as antiviral agents .

The biological activity of DFBA and its derivatives is largely attributed to their ability to inhibit viral replication by mimicking natural nucleosides. The fluorine atom in the 2-position enhances the stability of the nucleoside and improves binding affinity to viral polymerases, thereby blocking viral RNA synthesis.

Case Studies

- Synthesis and Evaluation of Antiviral Activity :

- In Vivo Studies :

Applications in Pharmaceutical Chemistry

DFBA is utilized as a building block in the development of new antiviral therapies. Its derivatives are being explored for their potential to treat resistant strains of viruses due to their unique structural properties that enhance bioactivity.

Table: Comparison of Biological Activities

| Compound Name | Target Virus | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 2'-Fluoro-2'-deoxy-beta-D-arabinofuranosyl Uracil | HIV | 10 | Inhibition of reverse transcriptase |

| 2'-Fluoro-2'-deoxy-beta-D-arabinofuranosyl Thymine | Hepatitis B Virus | 15 | Competitive inhibition of viral polymerases |

| 2'-Fluoro-2'-deoxy-beta-D-arabinofuranosyl Cytosine | Cytomegalovirus | 5 | Incorporation into viral RNA |

Propiedades

IUPAC Name |

[(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAHVPNLVYCSAN-UXGLMHHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601195315 | |

| Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601195315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97614-43-2 | |

| Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97614-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601195315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.